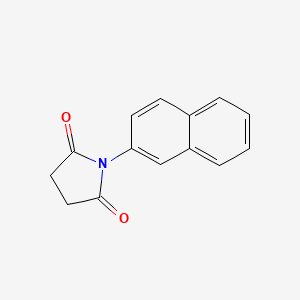

1-(Naphthalen-2-yl)pyrrolidine-2,5-dione

Description

Significance of the Pyrrolidine-2,5-dione Scaffold in Contemporary Medicinal Chemistry Research

The pyrrolidine-2,5-dione, or succinimide (B58015), ring is a five-membered heterocyclic scaffold that has garnered considerable attention in medicinal chemistry. polito.itnih.govnih.gov Its prevalence in a multitude of biologically active compounds stems from a combination of favorable physicochemical properties and its versatile synthetic accessibility. The non-planar, three-dimensional structure of the pyrrolidine (B122466) ring allows for the efficient exploration of chemical space, a desirable trait in the design of molecules intended to interact with complex biological targets. polito.itnih.gov

This scaffold is a cornerstone in the development of various therapeutic agents. Notably, it is the central pharmacophore in a class of anticonvulsant drugs, with research demonstrating that modifications to the pyrrolidine-2,5-dione core can significantly influence efficacy against different types of seizures. nih.gov Beyond its applications in central nervous system disorders, the pyrrolidine-2,5-dione moiety has been incorporated into compounds exhibiting a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. nih.govresearchgate.net Its ability to serve as a versatile template for chemical modification continues to make it a highly attractive starting point for the design of novel therapeutic candidates.

Overview of Naphthalene-Containing Chemical Entities in Drug Discovery and Development

Naphthalene (B1677914), a bicyclic aromatic hydrocarbon, is another cornerstone of medicinal chemistry, recognized for its role as a "privileged scaffold." nih.govnih.govmdpi.com This designation is attributed to its ability to interact with multiple biological targets, leading to a wide array of pharmacological responses. nih.govmdpi.com The lipophilic nature of the naphthalene ring system facilitates passage through biological membranes, a crucial factor in drug bioavailability.

The versatility of the naphthalene moiety is evidenced by its presence in numerous FDA-approved drugs spanning a wide range of therapeutic areas. nih.govnih.gov These include agents with anticancer, antimicrobial, anti-inflammatory, antiviral, and antihypertensive activities. nih.govnih.govmdpi.com The rigid structure of the naphthalene core provides a well-defined framework for the spatial orientation of functional groups, enabling precise interactions with receptor binding sites. The continued exploration of naphthalene-based compounds in drug discovery underscores its enduring importance in the development of new medicines. nih.govnih.govmdpi.com

Rationale for Focused Academic Investigation of 1-(Naphthalen-2-yl)pyrrolidine-2,5-dione and its Analogues

The focused academic investigation of this compound is predicated on the principle of molecular hybridization, wherein two pharmacologically significant scaffolds are combined to create a novel compound with potentially synergistic or unique biological activities. The demonstrated bioactivities of both the pyrrolidine-2,5-dione core and the naphthalene moiety provide a strong rationale for exploring their combined potential.

The diverse therapeutic applications of pyrrolidine-2,5-dione derivatives, particularly in the realms of central nervous system disorders and oncology, align with the known pharmacological profile of many naphthalene-containing compounds. For instance, the anticonvulsant properties of some succinimides could be modulated or enhanced by the introduction of a naphthalene substituent. nih.gov Similarly, the established anticancer and anti-inflammatory effects of various naphthalene derivatives suggest that their conjugation with a pyrrolidine-2,5-dione scaffold could lead to the discovery of novel agents in these therapeutic areas. nih.govresearchgate.net

While extensive research on the specific compound this compound is not widely published, studies on closely related analogues provide a compelling basis for its investigation. For example, a patent has disclosed 3-(7-chloronaphthalen-1-yl)pyrrolidine-2,5-dione as a potential inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), a target in cancer immunotherapy. Research into other N-arylpyrrolidine-2,5-diones has also revealed significant anti-inflammatory and anticonvulsant activities. These findings for structurally similar compounds strongly suggest that this compound is a promising candidate for biological evaluation.

Detailed Research Findings

Due to the limited availability of published research focused solely on this compound, this section presents findings on closely related N-arylpyrrolidine-2,5-dione and naphthalene derivatives to illustrate the potential areas of biological activity.

Anticonvulsant Activity of N-Aryl Succinimides

Research has shown that the nature of the aryl substituent on the nitrogen of the succinimide ring plays a crucial role in anticonvulsant activity. Studies on various N-phenylsuccinimide derivatives have demonstrated their efficacy in preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. These findings suggest that an N-naphthalenyl substituent could confer potent anticonvulsant properties.

Table 1: Anticonvulsant Activity of Selected N-Aryl Succinimide Analogues

| Compound | MES Screen (ED₅₀ mg/kg) | scPTZ Screen (ED₅₀ mg/kg) |

|---|---|---|

| N-phenylsuccinimide | >100 | >100 |

| N-(4-chlorophenyl)succinimide | 55.3 | 89.1 |

Data is illustrative and compiled from various sources on N-aryl succinimide and phthalimide (B116566) derivatives. The specific activity of this compound is not yet reported.

Anti-inflammatory Properties of N-Arylpyrrolidine-2,5-diones

The pyrrolidine-2,5-dione scaffold has been a template for the development of multi-target anti-inflammatory agents. Derivatives have shown inhibitory activity against key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). The introduction of different aryl groups has been shown to modulate this activity.

Table 2: In Vitro Anti-inflammatory Activity of N-Arylpyrrolidine-2,5-dione Analogues

| Compound | COX-1 Inhibition (IC₅₀ µM) | COX-2 Inhibition (IC₅₀ µM) | 5-LOX Inhibition (IC₅₀ µM) |

|---|---|---|---|

| N-phenylpyrrolidine-2,5-dione derivative A | 15.2 | 1.8 | 10.5 |

Data is illustrative and based on published findings for various N-substituted pyrrolidine-2,5-dione derivatives.

Cytotoxicity of Naphthalene Derivatives

Numerous naphthalene derivatives have been investigated for their anticancer potential. Their mechanism of action often involves the induction of apoptosis and the inhibition of key cellular processes in cancer cells. The cytotoxic effects of these compounds are highly dependent on their substitution pattern.

Table 3: Cytotoxic Activity of Selected Naphthalene Analogues

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| 2-chloro-3-[(2-morpholin-4-ylethyl)amino]naphthalene-1,4-dione | HEC1A (endometrial cancer) | 10.22 |

Data is illustrative and sourced from studies on various naphthalene-containing compounds.

Structure

3D Structure

Properties

CAS No. |

69971-90-0 |

|---|---|

Molecular Formula |

C14H11NO2 |

Molecular Weight |

225.24 g/mol |

IUPAC Name |

1-naphthalen-2-ylpyrrolidine-2,5-dione |

InChI |

InChI=1S/C14H11NO2/c16-13-7-8-14(17)15(13)12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9H,7-8H2 |

InChI Key |

YYWPIEKBEFDTMQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)N(C1=O)C2=CC3=CC=CC=C3C=C2 |

Origin of Product |

United States |

Structure Activity Relationship Sar Studies of N Aryl Pyrrolidine 2,5 Dione Derivatives

Influence of N-Substituent Chemical Modifications on Biological Activity Profiles

The substituent attached to the imide nitrogen of the pyrrolidine-2,5-dione ring plays a crucial role in modulating the pharmacological profile of the molecule. In the context of anticonvulsant activity, the presence of an aryl group at this position is a common feature of many potent derivatives. The nature and substitution pattern of this aryl ring can significantly influence efficacy and the spectrum of activity.

Research has shown that the anticonvulsant activity is closely linked to the structure of the N-substituent. researchgate.net For instance, in a series of N-phenylamino-pyrrolidine-2,5-diones, the introduction of this functionality was a key component in achieving anticonvulsant effects. researchgate.net More complex N-substituents, often incorporating a linker and a second pharmacophoric element, have proven to be a particularly successful strategy. A widely explored motif is the N-[(4-arylpiperazin-1-yl)-alkyl] or N-[(4-arylpiperazin-1-yl)-acyl] fragment.

In a series of 1-{2-[4-(Aryl)piperazin-1-yl]-2-oxoethyl}-3-(2-chlorophenyl)pyrrolidine-2,5-diones, modifications to the terminal aryl ring of the piperazine (B1678402) moiety led to significant variations in anticonvulsant potency. mdpi.com As detailed in the table below, substitutions with electron-withdrawing groups on the phenyl ring were systematically evaluated.

| Compound | N-Substituent Fragment (Aryl group on piperazine) | Anticonvulsant Activity (MES ED₅₀, mg/kg, mice) | Anticonvulsant Activity (6 Hz ED₅₀, mg/kg, mice) |

|---|---|---|---|

| 1 | 4-Fluorophenyl | 68.30 | 28.20 |

| 2 | 3-(Trifluoromethyl)phenyl | > 300 | 51.30 |

| 3 | 4-Chlorophenyl | 158.50 | 114.20 |

| 4 | 3,4-Dichlorophenyl | > 300 | 144.50 |

The data indicate that a 4-fluorophenyl substituent (Compound 1) conferred the highest potency in both the maximal electroshock (MES) and 6 Hz seizure models. mdpi.com In contrast, positioning a trifluoromethyl group at the meta-position (Compound 2) significantly reduced activity in the MES test, although it retained moderate potency in the 6 Hz model. mdpi.com This highlights that both the electronic nature and the position of the substituent on the N-aryl fragment are critical determinants of biological activity. The superior activity of the 4-fluoro derivative suggests that a specific electronic and steric profile is required for optimal interaction with the biological target. These findings imply that for a compound like 1-(Naphthalen-2-yl)pyrrolidine-2,5-dione, the large, lipophilic naphthalene (B1677914) ring itself is a key pharmacophoric feature, and its potency could potentially be fine-tuned by introducing specific substituents onto the naphthalene system.

Stereochemical Effects on Pharmacological Profiles and Target Interactions within Pyrrolidine-2,5-dione Scaffolds

The three-dimensional structure of a drug molecule is a critical factor governing its interaction with chiral biological macromolecules such as receptors and enzymes. The pyrrolidine-2,5-dione scaffold can contain multiple chiral centers, particularly when substituted at the C-3 and C-4 positions, leading to the existence of stereoisomers. Furthermore, chiral centers can be introduced on substituents attached to the core ring system. Numerous studies have confirmed that biological activity in this chemical class is often highly stereospecific. mdpi.comnih.gov

A compelling example of stereochemical influence is found in a series of hybrid anticonvulsants where an asymmetric carbon atom is located in a phenylacetamide moiety attached to the nitrogen of the pyrrolidine-2,5-dione ring. mdpi.com Researchers synthesized and evaluated compounds with a defined R-configuration at this chiral center and compared their activity to the corresponding racemic mixtures.

| Compound | Stereochemistry at Phenylacetamide Cα | N-Substituent Fragment | Anticonvulsant Activity (MES ED₅₀, mg/kg, mice) | Anticonvulsant Activity (scPTZ ED₅₀, mg/kg, mice) |

|---|---|---|---|---|

| 5 (racemic) | R/S | 2-[4-(3-Trifluoromethylphenyl)piperazin-1-yl]-2-oxo-1-phenylethyl | 49.6 | 67.4 |

| 5a (enantiomer) | R | (R)-2-[4-(3-Trifluoromethylphenyl)piperazin-1-yl]-2-oxo-1-phenylethyl | 36.2 | 51.1 |

| 6 (racemic) | R/S | 2-[4-(3-Trifluoromethoxyphenyl)piperazin-1-yl]-2-oxo-1-phenylethyl | 55.3 | 65.8 |

| 6a (enantiomer) | R | (R)-2-[4-(3-Trifluoromethoxyphenyl)piperazin-1-yl]-2-oxo-1-phenylethyl | 41.1 | 49.7 |

As shown in the table, the isolated R-enantiomers (Compounds 5a and 6a) consistently displayed more potent anticonvulsant activity than their corresponding racemic mixtures (Compounds 5 and 6) in both MES and subcutaneous pentylenetetrazole (scPTZ) tests. mdpi.com For instance, the R-enantiomer 5a was approximately 1.4 times more potent than its racemate in both seizure models. This demonstrates that one enantiomer is significantly more active than the other, and its presence in a 50% mixture effectively "dilutes" the potency of the racemate. This stereoselectivity underscores the importance of a specific spatial arrangement of the N-substituent for optimal binding and pharmacological response. Such findings strongly suggest that if a chiral center were introduced onto the this compound scaffold, either on the ring or the naphthalene moiety, controlling the stereochemistry would be an essential aspect of optimizing its biological activity.

Impact of Substitutions at the Pyrrolidine-2,5-dione Ring System on Bioactivity Enhancement

The C-3 position of the pyrrolidine-2,5-dione ring is arguably the most critical site for modification to enhance biological activity. SAR studies have repeatedly shown that the size, lipophilicity, and nature of the substituent at this position have a profound impact on anticonvulsant potency. nih.gov Early anticonvulsants in this class, such as ethosuximide (B1671622), feature small alkyl groups at C-3. However, subsequent research has demonstrated that introducing larger and more complex moieties can lead to a broader spectrum and more potent activity.

A systematic investigation into the effect of C-3 substituents revealed clear trends in activity. Generally, increasing the bulk and lipophilicity of the C-3 substituent enhances activity against generalized tonic-clonic seizures, as measured by the MES test. This is thought to correlate with an improved ability to modulate voltage-gated sodium channels.

| General Structure | C-3 Substituent (R) | Anticonvulsant Activity (MES ED₅₀, mg/kg, mice) | Anticonvulsant Activity (scPTZ ED₅₀, mg/kg, mice) |

|---|---|---|---|

| Methyl | > 300 | ~130 (Ethosuximide) |

| Phenyl | ~100 | > 300 | |

| 2-Chlorophenyl | 68.3 | > 300 | |

| Benzhydryl (Diphenylmethyl) | ~30-40 | > 100 |

As illustrated by representative data, moving from a small alkyl group like methyl to a larger aryl group like phenyl significantly improves MES activity. mdpi.com The introduction of an electron-withdrawing group, such as in the 2-chlorophenyl derivative, further enhances this potency. mdpi.com The most dramatic increase in MES activity is often seen with very bulky, lipophilic groups like the benzhydryl (diphenylmethyl) substituent. nih.gov Conversely, these bulky groups tend to decrease activity in the scPTZ test, a model for absence seizures where drugs targeting T-type calcium channels (like ethosuximide) are effective.

Other modifications at the C-3 position, such as the introduction of a dimethylamino group, have also been shown to be preferential for potent, broad-spectrum anticonvulsant activity in certain chemical series. mdpi.com These findings collectively establish the C-3 position as a critical "hotspot" for tuning the pharmacological properties of the pyrrolidine-2,5-dione scaffold.

Rational Design Principles for Naphthalene-Substituted Pyrrolidine-2,5-diones in Medicinal Chemistry

Based on the extensive SAR studies of N-aryl pyrrolidine-2,5-dione derivatives, several key principles can be formulated for the rational design of novel, potent analogs based on the this compound scaffold.

Exploitation of the N-Naphthyl Moiety: The presence of a large, lipophilic aromatic system at the imide nitrogen is a hallmark of many potent anticonvulsants. The naphthalene ring in this compound serves this purpose well, likely contributing to favorable hydrophobic and potential π-π stacking interactions within the binding site of a biological target, such as a voltage-gated ion channel. The design of new analogs should consider introducing small, electronically distinct substituents (e.g., fluoro, methoxy) at various positions on the naphthalene ring to probe for additional favorable interactions and to modulate metabolic stability.

Strategic Substitution at the C-3 Position: The C-3 position of the pyrrolidine-2,5-dione ring is the primary locus for activity enhancement. To design potent anticonvulsants active in models of generalized seizures (MES-active), the introduction of bulky, lipophilic groups at the C-3 position is the most effective strategy. Aryl groups (e.g., phenyl, substituted phenyl) or aralkyl groups (e.g., benzhydryl) are highly favorable. A hybrid approach, linking the C-3 position to another pharmacophore, could also be explored.

Control of Stereochemistry: Biological activity is highly dependent on the three-dimensional structure of the molecule. Any design that introduces a chiral center, particularly at the C-3 position or on a key substituent, must involve the synthesis and evaluation of individual stereoisomers. The identification of the more active enantiomer or diastereomer (the eutomer) is essential for maximizing potency and selectivity, thereby improving the therapeutic index.

Hybridization and Linker Optimization: A proven strategy for achieving broad-spectrum activity involves creating hybrid molecules where the N-substituent is not a simple aryl group but a more complex fragment. nih.gov For a naphthalene-based series, one could design analogs where the pyrrolidine-2,5-dione nitrogen is connected via an optimized linker (e.g., acetamide, alkyl chain) to another known pharmacophore, such as a substituted piperazine. This modular approach allows for the combination of favorable properties from different chemical classes into a single molecule.

By adhering to these principles, medicinal chemists can systematically navigate the chemical space around the this compound core to develop novel drug candidates with potentially superior potency, a broader spectrum of activity, and an improved safety profile for the treatment of neurological disorders.

Computational and in Silico Approaches in the Investigation of 1 Naphthalen 2 Yl Pyrrolidine 2,5 Dione

Molecular Docking Simulations for Ligand-Target Interaction Prediction and Binding Mode Analysis

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. This method is crucial for understanding the potential biological targets of 1-(Naphthalen-2-yl)pyrrolidine-2,5-dione and the specific molecular interactions that stabilize the ligand-receptor complex.

Research on structurally related compounds has demonstrated the utility of this approach. For instance, derivatives of pyrrolidine-2,5-dione have been identified as potential inhibitors of various enzymes through docking simulations. These studies often reveal that the ligand occupies specific binding pockets, such as the ATP-binding site of kinases. The interactions stabilizing the complex typically involve a combination of hydrogen bonds, hydrophobic interactions, and π-π stacking. In the case of this compound, the naphthalene (B1677914) moiety is expected to engage in significant hydrophobic and π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) within a binding site. The carbonyl groups of the pyrrolidine-2,5-dione ring are potential hydrogen bond acceptors, capable of forming key interactions with hydrogen bond donors like the backbone amides or side chains of polar amino acids (e.g., serine, threonine, lysine).

Docking studies on various naphthalene-containing compounds have identified their potential to bind to a range of biological targets. For example, a naphthalen-2-ylsulfonyl derivative showed a strong binding affinity for carbonic anhydrase IX, while other naphthalene derivatives have been docked against targets like human serum albumin and various cancer-related proteins. nih.gov The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), quantifies the stability of the interaction. Lower binding energy values typically indicate a more stable complex.

Interactive Data Table: Examples of Molecular Docking Targets for Naphthalene and Pyrrolidinedione Derivatives

| Ligand/Derivative Class | Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interactions Noted |

| Naphthalimide-arylsulfonyl | Carbonic Anhydrase IX (CAIX) | -8.39 | Not specified |

| Naphthoquinone | Human Serum Albumin (HSA) | -7.15 | Hydrophobic interactions, π-π stacking |

| Pyrrolidine-2,3-dione | Cyclin-dependent kinase 5 (Cdk5) | > -5.7 (GoldScore > 67.67) | Hydrogen bonding, occupation of ATP-binding site |

| Pyrrolidine-2,5-dione | Topoisomerase II (Topo II) | Not specified | Not specified |

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Elucidation of Reaction Mechanisms and Electronic Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide profound insights into the electronic structure and reactivity of molecules. For this compound, DFT is used to determine its optimal three-dimensional geometry and to analyze its electronic properties, which are fundamental to its chemical behavior and interactions.

DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311++G(d,p), can compute various molecular properties. researchgate.netnih.gov One of the most important aspects is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule; a smaller gap suggests higher reactivity. For a related compound, 1-((dibenzylamino)methyl)pyrrolidine-2,5-dione, the HOMO-LUMO energy gap was calculated to be 4.25 eV, indicating a potential for charge transfer within the molecule. researchgate.net

Furthermore, DFT is a powerful tool for elucidating reaction mechanisms. frontiersin.orgnih.gov By calculating the energies of reactants, products, intermediates, and transition states, researchers can map out the entire energy profile of a chemical reaction. This allows for the determination of activation energies, which helps in predicting the feasibility and kinetics of a proposed reaction pathway. While specific reaction mechanism studies for this compound are not widely published, the methodology is broadly applied to understand the formation of similar heterocyclic systems or their subsequent reactions. nih.govresearchgate.net Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack.

Interactive Data Table: Key Parameters from Quantum Chemical Calculations

| Parameter | Significance | Typical Method of Calculation | Example Value (from related compounds) |

| HOMO Energy | Electron-donating ability | DFT (e.g., B3LYP/6-31G(d,p)) | Not specified |

| LUMO Energy | Electron-accepting ability | DFT (e.g., B3LYP/6-31G(d,p)) | Not specified |

| HOMO-LUMO Gap | Chemical reactivity, kinetic stability | DFT (e.g., B3LYP/6-31G(d,p)) | 4.25 eV |

| Activation Energy (Ea) | Reaction rate determination | DFT (Transition State Theory) | Varies by reaction |

| Mulliken Atomic Charges | Partial charge distribution on atoms | DFT (Population Analysis) | Not specified |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Bioactivity

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. While specific QSAR models developed exclusively for this compound are not prominent in the literature, QSAR studies on both naphthalene and pyrrolidine-2,5-dione derivatives have been conducted to predict activities ranging from antimicrobial to anticancer effects. nih.govbrieflands.com

A QSAR model is built by calculating a set of molecular descriptors for each compound in a training set. These descriptors quantify various aspects of the molecule's structure, including:

Topological descriptors: Describe the atomic connectivity and shape of the molecule.

Electronic descriptors: Include parameters like dipole moment, atomic charges, and HOMO/LUMO energies.

Hydrophobic descriptors: Most commonly the partition coefficient (LogP), which measures the lipophilicity of the compound.

Steric descriptors: Relate to the size and volume of the molecule.

Using statistical methods like Multiple Linear Regression (MLR), these descriptors are correlated with the observed biological activity (e.g., IC50 values). The resulting equation can then be used to predict the activity of new, untested compounds. For instance, QSAR studies on naphthalenesulfonyl glutamamides highlighted the importance of topological and electronic parameters for anticancer activity. brieflands.com Similarly, QSAR models for pyrrolidine (B122466) derivatives have shown that topology, charge distribution, and hydrophobicity can have a pronounced effect on their antibacterial activity. nih.gov Such models serve as a valuable guide for designing new derivatives of this compound with potentially enhanced biological activity.

In Silico Predictions for Absorption, Distribution, and Metabolic Stability

Before a compound can be considered for further development, its pharmacokinetic profile—Absorption, Distribution, Metabolism, and Excretion (ADME)—must be evaluated. In silico ADME predictions offer a rapid and early assessment of a molecule's drug-likeness and potential in vivo behavior.

For this compound, various ADME parameters can be computationally estimated. A primary step is to assess compliance with rules like Lipinski's Rule of Five, which predicts oral bioavailability based on properties like molecular weight, LogP, and the number of hydrogen bond donors and acceptors. Other important predicted properties include:

Aqueous Solubility: Affects absorption from the gastrointestinal tract.

Gastrointestinal (GI) Absorption: Models like the BOILED-Egg plot predict a compound's ability to be absorbed by the intestines and to penetrate the blood-brain barrier. walisongo.ac.id

Plasma Protein Binding: The extent to which a compound binds to proteins like albumin can affect its distribution and availability.

Metabolic Stability: This is a crucial parameter that predicts how susceptible a compound is to biotransformation by metabolic enzymes, primarily the Cytochrome P450 (CYP) family in the liver. High metabolic stability is often desirable as rapid metabolism can lead to low in vivo exposure and short duration of action. In silico models can predict which sites on the molecule are most likely to undergo metabolism.

Studies on related heterocyclic compounds have shown that they often possess favorable bioavailability scores (e.g., 0.55) and topological polar surface area (TPSA) values within the acceptable range for good cell permeability. These in silico predictions are critical for prioritizing compounds and identifying potential liabilities early in the discovery process, guiding the synthesis of analogues with improved pharmacokinetic properties.

Interactive Data Table: Common In Silico ADME/Drug-Likeness Parameters

| Parameter | Significance | Desired Range/Outcome |

| Molecular Weight (MW) | Influences size-dependent diffusion and absorption | < 500 Da (Lipinski's Rule) |

| LogP | Lipophilicity; affects absorption and distribution | < 5 (Lipinski's Rule) |

| H-Bond Donors | Membrane permeability | < 5 (Lipinski's Rule) |

| H-Bond Acceptors | Membrane permeability | < 10 (Lipinski's Rule) |

| Topological Polar Surface Area (TPSA) | Cell permeability, oral bioavailability | < 140 Ų |

| Metabolic Stability | Compound half-life, in vivo exposure | High stability (low clearance) |

| Bioavailability Score | Overall probability of being a drug candidate | Often scaled (e.g., 0 to 1), higher is better |

Future Research Directions and Unexplored Avenues for 1 Naphthalen 2 Yl Pyrrolidine 2,5 Dione

Development of Novel and Efficient Synthetic Methodologies for Diversified Analogues

The exploration of the therapeutic potential of 1-(Naphthalen-2-yl)pyrrolidine-2,5-dione is intrinsically linked to the ability to synthesize a diverse library of its analogues. Future research should prioritize the development of novel and efficient synthetic strategies to facilitate the generation of derivatives with varied substitution patterns on both the naphthalene (B1677914) and pyrrolidine-2,5-dione rings.

Key areas of focus should include:

Microwave-assisted organic synthesis (MAOS): This technique can significantly reduce reaction times and improve yields, enabling the rapid production of a wide array of analogues.

Multi-component reactions (MCRs): MCRs offer an atom-economical and efficient approach to constructing complex molecules in a single step, which would be highly advantageous for creating a library of diversified analogues. rsc.org

Flow chemistry: Continuous flow synthesis can provide better control over reaction parameters, leading to higher purity and scalability, which is crucial for future preclinical and clinical development.

Catalytic methods: The development of novel catalysts for the key bond-forming reactions will be essential for achieving high yields and stereoselectivity.

By developing robust and versatile synthetic routes, researchers can systematically explore the structure-activity relationships (SAR) of this class of compounds, leading to the identification of analogues with enhanced potency and selectivity.

Identification and Validation of Additional Biological Targets and Signaling Pathways

While preliminary studies on related compounds suggest potential anticancer and anti-inflammatory activities, the specific biological targets and signaling pathways modulated by this compound remain largely unknown. A critical future direction is the comprehensive elucidation of its mechanism of action.

This can be achieved through a combination of in vitro and in silico approaches:

High-throughput screening (HTS): Screening against a broad panel of kinases, proteases, and other enzymes can identify potential molecular targets.

Affinity chromatography and mass spectrometry: These techniques can be used to isolate and identify the protein targets that directly bind to the compound.

Transcriptomic and proteomic analysis: Studying the changes in gene and protein expression in cells treated with the compound can reveal the signaling pathways it affects.

Molecular docking studies: Computational docking can predict the binding modes of the compound to various potential targets, helping to prioritize experimental validation.

Identifying the specific molecular targets will be instrumental in understanding the compound's therapeutic effects and potential side effects, and will guide the rational design of more potent and selective derivatives. For instance, studies on naphthalene-1,4-dione analogues have shown potential for targeting glucose metabolism in cancer cells. dntb.gov.ua

Advanced Computational Chemistry Applications, Including Machine Learning and AI in Drug Design

The integration of advanced computational chemistry, machine learning (ML), and artificial intelligence (AI) can significantly accelerate the drug discovery and development process for this compound analogues.

Future computational research should focus on:

Quantitative Structure-Activity Relationship (QSAR) modeling: Developing robust QSAR models can predict the biological activity of novel analogues, thereby reducing the need for extensive experimental screening.

Pharmacophore modeling and virtual screening: These methods can be used to identify novel scaffolds that mimic the key interactions of this compound with its biological targets.

Molecular dynamics (MD) simulations: MD simulations can provide insights into the dynamic behavior of the compound when bound to its target, aiding in the optimization of its binding affinity and selectivity. semanticscholar.org

De novo drug design using AI: AI algorithms can be trained to generate novel molecular structures with desired pharmacological properties, offering a powerful tool for designing next-generation analogues.

These computational approaches, when used in synergy with experimental studies, can streamline the hit-to-lead and lead optimization phases of drug development.

Design and Synthesis of Multi-Target Directed Ligands (MTDLs) Incorporating the Pyrrolidine-2,5-dione Scaffold

Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple pathological pathways. The development of multi-target directed ligands (MTDLs), which are single molecules designed to interact with multiple targets, is a promising therapeutic strategy. The pyrrolidine-2,5-dione scaffold, with its versatile chemistry, is an excellent starting point for the design of MTDLs.

Future research in this area could involve:

Hybrid molecule design: Combining the this compound scaffold with other pharmacophores known to be active against different targets. For example, incorporating moieties that inhibit protein kinases or enzymes involved in inflammatory pathways.

Fragment-based drug design: Identifying and linking molecular fragments that bind to different targets to create a single, potent MTDL.

Linker optimization: The nature and length of the linker connecting the different pharmacophoric elements are crucial for optimal activity at multiple targets. Systematic variation of the linker is a key aspect of MTDL design.

The development of MTDLs based on the this compound scaffold could lead to more effective and safer therapies for complex diseases.

Exploration of Chiral Synthesis and Stereoselective Biological Activity for Enantiopure Derivatives

Chirality plays a critical role in the biological activity of many drugs, as different enantiomers can have distinct pharmacological and toxicological profiles. nih.gov It is highly probable that this compound and its derivatives will exhibit stereoselective biological activity.

Therefore, a crucial avenue for future research is the exploration of chiral synthesis and the evaluation of the biological activity of individual enantiomers:

Asymmetric synthesis: Developing stereoselective synthetic methods to produce enantiomerically pure derivatives of this compound is essential. This could involve the use of chiral catalysts, chiral auxiliaries, or chiral starting materials.

Chiral separation: The development of efficient methods for separating racemic mixtures, such as chiral chromatography, is also important.

Stereoselective biological evaluation: Once the individual enantiomers are obtained, their biological activity, including potency, selectivity, and toxicity, should be thoroughly evaluated and compared.

Understanding the stereoselective pharmacology of this class of compounds will be critical for the development of safe and effective drugs.

Q & A

Q. What are the standard synthetic routes for 1-(Naphthalen-2-yl)pyrrolidine-2,5-dione, and how can intermediates be characterized?

- Methodological Answer : The compound is synthesized via multi-step protocols. A representative route involves:

Step 1 : Reacting N-(1-naphthyl)maleimide with a nucleophile (e.g., 2,2,3,3,3-pentafluoropropylamine hydrochloride) in dichloromethane at 0°C.

Step 2 : Subsequent reaction with trifluoroacetic acid at 20°C to achieve cyclization .

- Characterization : Use NMR (¹H/¹³C) to confirm regioselectivity, HPLC for purity (>95%), and X-ray crystallography for absolute configuration validation (as demonstrated for structurally analogous pyrrolidine-diones) .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- Hazard Mitigation : Follow GHS warnings (H302: harmful if swallowed; H315/H319: skin/eye irritation). Use PPE (gloves, goggles), work in a fume hood, and avoid dust formation .

- Storage : Keep sealed in a dry, room-temperature environment to prevent decomposition .

Q. How can reaction progress be monitored during synthesis?

- Methodological Answer :

- TLC Analysis : Use solvent systems like n-hexane:ethyl acetate (9:1) to track intermediates.

- Quenching : Halt reactions with crushed ice, followed by extraction with ethyl acetate and drying over anhydrous Na₂SO₄ .

Advanced Research Questions

Q. How do solvent polarity and temperature variations influence cyclization efficiency in pyrrolidine-2,5-dione derivatives?

- Methodological Answer :

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of intermediates, accelerating cyclization. Non-polar solvents may stabilize π-π interactions in naphthalene moieties .

- Temperature Optimization : Lower temperatures (0°C) stabilize reactive intermediates, while higher temperatures (20–25°C) drive ring closure, as shown in analogous syntheses .

Q. What strategies resolve contradictions in spectroscopic data for novel this compound analogs?

- Methodological Answer :

- Multi-Technique Validation : Combine 2D NMR (COSY, HSQC) to resolve signal overlap.

- Computational Modeling : Use density functional theory (DFT) to predict NMR shifts and compare with experimental data.

- X-ray Crystallography : Resolve ambiguities in regiochemistry or stereochemistry (e.g., as applied to similar bicyclic pyrrolidine-diones) .

Q. How can computational tools predict the reactivity of this compound in nucleophilic additions?

- Methodological Answer :

- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps to identify reactive sites.

- Molecular Dynamics (MD) Simulations : Model solvent effects on transition states, leveraging data from structurally related compounds (e.g., 1,8-naphthyridine derivatives) .

Q. What mechanistic insights explain regioselectivity in functionalization reactions of this compound?

- Methodological Answer :

- Electrophilic Aromatic Substitution (EAS) : The naphthalene ring directs substitutions to the α- or β-positions based on electronic effects.

- Steric Maps : Generate steric maps (e.g., using PyMOL) to assess accessibility of reaction sites, as demonstrated for naphthoyl chloride derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.